Trovoprost

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

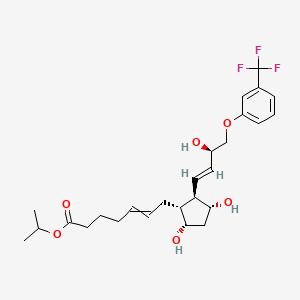

Molecular Formula |

C26H35F3O6 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |

InChI Key |

MKPLKVHSHYCHOC-SSHBFGKNSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Travoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms through which travoprost (B1681362), a prostaglandin (B15479496) F2α analogue, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP).

Core Mechanism of Action

Travoprost is an ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[1][2] Its primary mechanism of action within the trabecular meshwork involves binding to and activating the prostaglandin F (FP) receptor, a G-protein coupled receptor.[3][4][5] This interaction initiates a cascade of intracellular signaling events that alter the cellular and extracellular environment of the TM, leading to a reduction in outflow resistance.

The key downstream effects can be categorized into two principal pathways:

-

Extracellular Matrix (ECM) Remodeling: Activation of the FP receptor upregulates the expression and activity of matrix metalloproteinases (MMPs).[2][6] MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagens and other proteins.[1][6] By remodeling the ECM, particularly in the juxtacanalicular region, the spaces within the TM are widened, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this conventional outflow pathway.[2][7][8]

-

Modulation of Cell Contractility and Cytoskeleton: Prostaglandin F2α and its analogues have been shown to relax the contractile tone of the trabecular meshwork.[9] This effect is partly achieved by antagonizing the contractile signals induced by agents like endothelin-1 (B181129) (ET-1).[5] By reducing the contractility of TM cells, the tissue becomes less rigid, which is thought to increase the effective filtration area and enhance outflow facility. This involves alterations to the actin cytoskeleton.[10]

Signaling Pathways

The binding of travoprost free acid to the FP receptor on human trabecular meshwork (h-TM) cells triggers signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and both DAG and elevated intracellular calcium activate protein kinase C (PKC).[3][4][11] These signaling events culminate in the transcriptional regulation of various genes, including those for MMPs.

Caption: Travoprost FP Receptor Signaling Pathway in Trabecular Meshwork.

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and clinical studies on the effects of travoprost and related prostaglandin analogues on the trabecular meshwork and intraocular pressure.

| Parameter | Drug/Compound | Value/Effect | Cell/System Type | Reference |

| Receptor Activation (EC50) | Travoprost Acid | 89.1 nM (as isopropyl ester) | Human TM Cells | [11] |

| Latanoprost Acid | 778 nM (as isopropyl ester) | Human TM Cells | [11] | |

| Bimatoprost Acid | 1410–6940 nM (as amide) | Human TM Cells | [11] | |

| PGF2α | ~100 nM | Human TM Cells | [4] | |

| mRNA Expression (Fold Change) | MMP-2 | Travoprost | 3.1 ± 0.4-fold increase | H2O2-stressed Human TM Cells |

| Fibronectin | Travoprost | Reduced H2O2-induced increase | H2O2-stressed Human TM Cells | |

| MMP-1, -3, -17, -24 | Latanoprost | Increased expression | Human TM Cells | |

| Protein Expression (Relative Units) | β-catenin | Dexamethasone | 1.65 ± 0.05 | Human TM Cells |

| β-catenin | Dexamethasone + Travoprost | 1.21 ± 0.05 | Human TM Cells | |

| β-catenin | Control | 0.84 ± 0.03 | Human TM Cells | |

| Clinical Efficacy | IOP Reduction | Travoprost 0.004% | 6.5–9.0 mmHg | Human Patients |

| IOP Reduction | Travoprost 0.004% | 21-26% from baseline | Human Patients |

Detailed Experimental Protocols

Human Trabecular Meshwork (h-TM) Cell Culture and Drug Treatment

This protocol outlines the general procedure for isolating, culturing, and treating h-TM cells for in vitro experiments.

Methodology:

-

Tissue Acquisition: Obtain human donor eyes, noting donor age and any history of ocular disease or medication use.[12]

-

Dissection and Isolation: Under a dissecting microscope, make an incision posterior to the limbus to remove the iris and lens. Identify the trabecular meshwork tissue and carefully excise strips.

-

Cell Culture: Place the tissue explants in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics. Allow cells to migrate from the explants.[12]

-

Passaging: When cells reach 70-90% confluency, wash with PBS and detach using a trypsin/EDTA solution. Fibroblasts typically detach faster than TM cells, allowing for enrichment of the TM cell population. Resuspend cells in fresh media and re-plate at a 1:3 split ratio.[12]

-

Drug Treatment: For experiments, plate cells and allow them to reach the desired confluency (e.g., 80-85%).[13] Replace the growth medium with serum-free or low-serum medium for a starvation period (e.g., 24 hours) to minimize baseline signaling.

-

Application: Add travoprost (or its active free acid) or other compounds at the desired concentrations to the culture medium for the specified incubation time (e.g., 24 hours for mRNA studies, or shorter times for signaling studies).[10][14]

-

Harvesting: After incubation, wash the cells with ice-cold PBS. The cells can then be lysed for protein extraction (Western blot), RNA extraction (RT-PCR), or fixed for immunofluorescence staining. The conditioned media can be collected for zymography.[14][15]

Caption: Experimental Workflow for h-TM Cell Culture and Treatment.

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in conditioned media from TM cell cultures.[16][17]

Methodology:

-

Sample Preparation: Collect conditioned media from control and travoprost-treated TM cells. Centrifuge the media at 1000 x g for 10 minutes to pellet any cell debris.[18] Determine the protein concentration of each sample.

-

Gel Electrophoresis: Load equal amounts of protein mixed with a non-reducing sample buffer into the wells of a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).[16] Run the electrophoresis until the dye front reaches the bottom of the gel.

-

Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[16]

-

Incubation: Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 24-48 hours. This allows the active MMPs to digest the gelatin substrate in the gel.[16]

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Then, destain the gel with a solution of methanol (B129727) and acetic acid.

-

Visualization and Analysis: Areas of gelatinase activity will appear as clear, unstained bands against a dark blue background. The molecular weight of the active bands can be used to identify the specific MMPs (e.g., pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa).[19]

Caption: Workflow for Gelatin Zymography.

Western Blot for Protein Expression

This protocol is for detecting the expression levels of specific proteins (e.g., MMPs, β-catenin) in TM cell lysates.[15]

Methodology:

-

Cell Lysis: After drug treatment, wash TM cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MMP-2, anti-β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate to the membrane. Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[15]

Trabecular Meshwork Contractility Assay

This protocol is used to measure the direct effect of compounds on the contractile properties of the TM tissue, often using bovine eyes due to their anatomical suitability.[5][20]

Methodology:

-

Tissue Preparation: Dissect fresh bovine eyes to isolate strips of the trabecular meshwork. The ciliary muscle is removed to ensure measurements are specific to the TM.[20]

-

Mounting: Mount the TM strips in a purpose-built force-length transducer or myograph system within an organ bath containing physiological saline solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a baseline tension until a stable resting tone is achieved.

-

Inducing Contraction: Induce a stable contraction using a contractile agonist, such as endothelin-1 (ET-1) or carbachol.[5]

-

Drug Application: Once a stable contraction is achieved, add travoprost free acid or other test compounds to the organ bath in a cumulative or single-dose fashion.

-

Data Recording: Continuously record the isometric tension of the TM strip. A decrease in tension following drug application indicates a relaxing effect. The results are typically expressed as a percentage of the pre-induced contraction.[5]

References

- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 3. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Effects of travoprost on actin cytoskeleton and β-catenin in the human trabecular meshwork cells treated with Dexamethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. benchchem.com [benchchem.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. Gelatin zymography protocol | Abcam [abcam.com]

- 18. youtube.com [youtube.com]

- 19. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

A Deep Dive into Travoprost Free Acid's Agonism at the Prostaglandin F Receptor

For Immediate Release

Fort Worth, TX – This technical whitepaper provides an in-depth exploration of the pharmacological activity of travoprost (B1681362) free acid, a potent and selective full agonist of the prostaglandin (B15479496) F (FP) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Travoprost, in its isopropyl ester prodrug form, is a widely utilized therapeutic agent for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration, it is rapidly hydrolyzed by corneal esterases to its biologically active form, travoprost free acid.[3] The therapeutic efficacy of travoprost free acid is primarily attributed to its high affinity and full agonist activity at the FP receptor, which leads to an increase in the uveoscleral outflow of aqueous humor.[2][4]

Quantitative Pharmacological Profile

Travoprost free acid is distinguished by its high potency and selectivity for the FP receptor compared to other prostanoid receptors. This selectivity minimizes off-target effects and contributes to its favorable therapeutic window.

Binding Affinity and Functional Potency

Travoprost free acid demonstrates a high binding affinity for the FP receptor, as indicated by its low nanomolar inhibition constant (Ki).[1] Functionally, it is a potent agonist, effectively stimulating downstream signaling cascades at low nanomolar concentrations (EC50).[1][5]

| Compound | Receptor | Parameter | Value (nM) | Cell Type | Reference |

| Travoprost Free Acid | FP | Ki | 35 ± 5 | - | [1] |

| Travoprost Free Acid | FP | EC50 | 1.4 | Human Ciliary Muscle | [1] |

| Travoprost Free Acid | FP | EC50 | 3.6 | Human Trabecular Meshwork | [1] |

| Travoprost Free Acid | FP | EC50 | 2.4 ± 0.7 | Human Trabecular Meshwork | [5] |

| Latanoprost (B1674536) Acid | FP | Ki | 98 | - | [1] |

| Latanoprost Acid | FP | EC50 | 32-124 | Various | [1] |

| Bimatoprost Acid | FP | Ki | 83 | - | [1] |

| Bimatoprost Acid | FP | EC50 | 2.8-3.8 | Various | [1] |

Receptor Selectivity Profile

The selectivity of travoprost free acid for the FP receptor over other prostanoid receptors is a key feature of its pharmacological profile. This high degree of selectivity is evident from the significantly higher Ki values for other receptor subtypes.[1]

| Receptor Subtype | Ki (nM) |

| DP | 52,000 |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| IP | >90,000 |

| TP | 121,000 |

FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] Agonist binding by travoprost free acid initiates a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the physiological response.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of travoprost free acid with the FP receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (travoprost free acid) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

1. Membrane Preparation:

-

Culture cells expressing the human FP receptor (e.g., HEK293 or CHO cells) to confluency.

-

Harvest the cells and resuspend them in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[9]

-

Homogenize the cell suspension on ice using a Dounce or polytron homogenizer.[9]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.[9]

-

Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose) and determine the protein concentration using a standard assay (e.g., BCA assay).[9][10]

-

Store the membrane aliquots at -80°C until use.[9]

2. Binding Assay Protocol:

-

In a 96-well plate, add the following to each well in triplicate: assay buffer, a fixed concentration of a suitable radioligand for the FP receptor (e.g., [3H]-PGF2α), and varying concentrations of unlabeled travoprost free acid.[9]

-

To determine non-specific binding, a separate set of wells should contain the assay buffer, radioligand, and a high concentration of an unlabeled FP receptor agonist.[9]

-

Initiate the binding reaction by adding the prepared cell membrane suspension to each well.[10]

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[9]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand.[9]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.[9][10]

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of travoprost free acid.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of travoprost free acid that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of travoprost free acid to stimulate the FP receptor and elicit a downstream signaling response, specifically the release of intracellular calcium.

1. Cell Preparation:

-

Seed cells expressing the human FP receptor (e.g., HEK293 or CHO cells) into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.[11]

-

On the day of the assay, remove the culture medium.[11]

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium Assay Kit) according to the manufacturer's instructions. An anion transport inhibitor like probenecid (B1678239) is often included to prevent dye leakage.[11]

-

Add the dye-loading solution to each well and incubate the plate at 37°C for approximately one hour in the dark to allow the cells to take up the dye.[11][12]

3. Assay Protocol:

-

Prepare serial dilutions of travoprost free acid in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[11]

-

Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handler.[12][13]

-

Record a baseline fluorescence reading for a few seconds.

-

The instrument then automatically adds the different concentrations of travoprost free acid to the wells.

-

Immediately following the addition of the compound, continuously measure the fluorescence intensity over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.[14]

4. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF as a function of the logarithm of the travoprost free acid concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of travoprost free acid that produces 50% of the maximal response.

Conclusion

Travoprost free acid is a highly potent and selective full agonist of the FP receptor. Its robust pharmacological profile, characterized by high binding affinity and functional potency, underpins its clinical efficacy in the management of glaucoma. The activation of the Gq-PLC-IP3-Ca2+ signaling pathway is the primary mechanism through which travoprost free acid exerts its effects. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of FP receptor agonists and their therapeutic potential.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Chemical Synthesis of Travoprost and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost (B1681362) is a potent prostaglandin (B15479496) F2α analog used in the management of open-angle glaucoma and ocular hypertension.[1][2] As a selective FP prostanoid receptor agonist, it effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4] Travoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid, travoprost free acid.[4][5] This technical guide provides a comprehensive overview of the core chemical synthesis strategies for Travoprost and its analogs, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Core Synthetic Strategies for Travoprost

The synthesis of Travoprost, a complex molecule with multiple stereocenters, has been approached through various strategic routes. The most prominent of these originate from the well-established Corey lactone, a versatile chiral building block in prostaglandin synthesis.[6][7] Alternative convergent strategies have also been developed to improve efficiency and stereocontrol.

A pivotal and widely adopted approach for synthesizing Travoprost and other prostaglandin analogs commences with the readily available Corey lactone diol.[8] A chemoenzymatic approach has also been reported, utilizing a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones to establish critical stereochemical configurations.[2]

A convergent synthesis has also been developed that employs a Julia-Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω-chain synthon. This strategy has been successfully applied to the manufacturing of pharmaceutical-grade Latanoprost (B1674536), Travoprost, and Bimatoprost (B1667075).[9][10]

The key transformations in most synthetic routes include the construction of the α- and ω-chains attached to the cyclopentane (B165970) core. The introduction of the α-chain is typically achieved via a Wittig reaction, while the ω-chain is often constructed using a Horner-Wadsworth-Emmons (HWE) reaction.[11][12] A critical step that significantly influences the biological activity of the final product is the stereoselective reduction of the C15-keto group to afford the desired (15S)-hydroxyl configuration.

Comparative Summary of Synthetic Strategies

| Synthetic Strategy | Key Starting Material | Key Reactions | Overall Yield (%) | Number of Steps (Longest Linear) | Reference(s) |

| Corey Lactone Approach | Corey Lactone Diol | Swern Oxidation, Horner-Wadsworth-Emmons Reaction, Stereoselective Reduction, Wittig Reaction | 5-10% | ~10-12 | [12] |

| Commercial Synthesis | 3-hydroxybenzotrifluoride | Cuprate-mediated coupling, Baeyer-Villiger oxidation, DIBAL-H reduction, Wittig reaction, Esterification, Silyl group deprotection | 4.0-6.9% | 16 | [13] |

| Chemoenzymatic Synthesis | Dichloro-containing bicyclic ketone | BVMO-catalyzed oxidation, KRED-catalyzed reduction, Wittig Reaction | 3.8 - 8.4% | 11-12 | [2][14] |

| Convergent Julia-Lythgoe Olefination | Prostaglandin phenylsulfone and aldehyde ω-chain synthon | Julia-Lythgoe Olefination, Deoxydifluorination (for Tafluprost) | Not explicitly stated for Travoprost | Not explicitly stated for Travoprost | [9][10] |

Experimental Protocols for Key Reactions

The following protocols are synthesized from various sources to provide a detailed methodology for the key transformations in a typical Corey lactone-based synthesis of Travoprost.

Oxidation of Corey Lactone Diol to the Aldehyde (Swern Oxidation)

This reaction converts the primary alcohol of the Corey lactone diol to the corresponding aldehyde, which is a crucial intermediate for the introduction of the ω-chain.

-

Reagents and Materials:

-

Corey lactone diol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of Corey lactone diol (1.0 eq) in anhydrous DCM is added slowly to the reaction mixture, and stirring is continued for 45 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude aldehyde is typically used in the next step without further purification.

-

Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation

This reaction forms the enone intermediate by reacting the aldehyde with a phosphonate (B1237965) ylide, establishing the α,β-unsaturated ketone of the ω-chain.

-

Reagents and Materials:

-

Corey aldehyde intermediate

-

Dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate

-

Potassium hydroxide (B78521) (KOH), solid

-

Toluene (B28343), anhydrous

-

Inert atmosphere

-

-

Procedure:

-

To a suspension of the phosphonate (1.1 eq) in anhydrous toluene at -10 °C under an inert atmosphere, solid potassium hydroxide (1.2 eq) is added.[12][15]

-

The mixture is stirred for 30 minutes at this temperature.

-

A solution of the crude Corey aldehyde (1.0 eq) in anhydrous toluene is added dropwise.

-

The reaction is stirred at -10 °C and monitored by TLC until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting enone is purified by column chromatography on silica (B1680970) gel.

-

Stereoselective Reduction of the C15-Keto Group

This critical step establishes the (15S)-hydroxyl stereochemistry, which is essential for the biological activity of Travoprost.

-

Reagents and Materials:

-

Enone intermediate

-

(R)-2-Methyl-CBS-oxazaborolidine

-

Catecholborane

-

Toluene and Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere

-

-

Procedure:

-

A solution of the enone (1.0 eq) in a mixture of anhydrous toluene and THF is cooled to -20 °C under an inert atmosphere.

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) is added.

-

Catecholborane (1.1 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at this temperature for several hours and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol (B129727), followed by an aqueous solution of Rochelle's salt.

-

The mixture is stirred vigorously for 1 hour, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography to yield the desired (15S)-alcohol. A diastereomeric excess of >90% can be achieved.[16]

-

Reduction of the Lactone to a Lactol (Diisobutylaluminum Hydride Reduction)

The lactone is reduced to a lactol (hemiacetal), which is the precursor for the Wittig reaction to introduce the α-chain.

-

Reagents and Materials:

-

(15S)-alcohol intermediate

-

Diisobutylaluminum hydride (DIBAL-H), 1 M solution in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere

-

-

Procedure:

-

A solution of the (15S)-alcohol (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[15]

-

A solution of DIBAL-H (1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the slow addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature and a saturated aqueous solution of Rochelle's salt is added.

-

The mixture is stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude lactol, which is used directly in the next step.

-

Wittig Reaction for α-Chain Installation

The final carbon framework of Travoprost is assembled in this step by reacting the lactol with a phosphonium (B103445) ylide.

-

Reagents and Materials:

-

Lactol intermediate

-

(4-Carboxybutyl)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere

-

-

Procedure:

-

A suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

Potassium tert-butoxide (5.0 eq) is added in portions, and the resulting orange-red ylide solution is stirred for 30 minutes at room temperature.

-

The ylide solution is cooled to -20 °C.

-

A solution of the crude lactol (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the THF is removed under reduced pressure.

-

The aqueous residue is acidified with 1 M HCl to pH 4-5 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude travoprost acid.

-

Esterification to Travoprost

The final step is the esterification of the carboxylic acid with isopropyl alcohol to yield Travoprost.

-

Reagents and Materials:

-

Travoprost acid

-

Isopropyl iodide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetone (B3395972), anhydrous

-

-

Procedure:

-

A solution of travoprost acid (1.0 eq) in anhydrous acetone is treated with DBU (1.5 eq).

-

Isopropyl iodide (2.0 eq) is added, and the mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude Travoprost is purified by column chromatography on silica gel to yield the final product.

-

Synthesis of Travoprost Analogs

The synthetic strategies for Travoprost can be adapted to produce a variety of analogs, such as Latanoprost, Bimatoprost, and Tafluprost. These analogs typically differ in the structure of the ω-chain or the functional group at the C-1 position.

-

Latanoprost: The synthesis is very similar to that of Travoprost, with the primary difference being the use of a different phosphonate reagent in the HWE reaction to introduce the phenyl-substituted ω-chain. The overall yield for a pot-economical synthesis of Latanoprost has been reported to be around 25%.[4][9]

-

Bimatoprost: Bimatoprost is the ethyl amide analog of Travoprost free acid. Its synthesis follows a similar path to obtain the corresponding carboxylic acid, which is then amidated with ethylamine.[1][17]

-

Tafluprost: This analog features a difluorinated ω-chain. Its synthesis involves more specialized reagents and reactions, such as deoxydifluorination of a ketone intermediate. A convergent synthesis of Tafluprost has been reported with an overall yield of 6.7% over 19 steps (longest linear sequence).[2][18][19][20]

Quantitative Data for Travoprost and Analog Synthesis

| Compound | Key Reaction Step | Reagents/Conditions | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference(s) |

| Travoprost | Stereoselective Reduction of Enone | (R)-Methyl CBS, DEANB | >90% (Yield) | 99.62% de (15R/15S) | [21] |

| Travoprost | Final Esterification | i-PrI, DBU, acetone | 94.5% | - | [21] |

| Travoprost | Overall Synthesis (Commercial) | Cuprate coupling route | 4.0 - 6.9% | Single enantiomer | [13] |

| Latanoprost | Overall Synthesis (Pot-economical) | Organocatalytic domino reaction | 25% | >99% ee | [4][9] |

| Tafluprost | Overall Synthesis | Asymmetric Suzuki-Miyaura approach | 6.7% | High de and ee | [2][20] |

| Travoprost Intermediate | Horner-Wadsworth-Emmons Reaction | Aldehyde, Phosphonate, KOH, Toluene | 55% | - | [16][22] |

| Travoprost Intermediate | Lactone Reduction to Lactol | DIBAL-H, THF, -75°C | 91% | - | [15] |

| Travoprost | Final Esterification and Purification | Isopropyl iodide, DMI, K2CO3 | 67% | - | [16][22] |

Signaling Pathway of Travoprost

Travoprost, after being hydrolyzed to its active free acid form, acts as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[23][24] The activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the reduction of intraocular pressure.[25][26]

The primary signaling pathway involves the coupling of the activated FP receptor to the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[23][27]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a series of downstream events, including the activation of mitogen-activated protein kinase (MAPK) pathways such as the ERK1/2 pathway.[27][28][29]

The activation of these signaling cascades ultimately results in the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[16] These enzymes are responsible for remodeling the extracellular matrix of the uveoscleral pathway, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor from the eye.[18][24]

Visualizations

Synthetic Pathway of Travoprost from Corey Lactone

Caption: Key steps in the synthesis of Travoprost from Corey lactone.

Travoprost Signaling Pathway

Caption: Signaling cascade initiated by Travoprost binding to the FP receptor.

Experimental Workflow for a Key Synthetic Step

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

References

- 1. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Physical Properties of Generic and Branded Travoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 16. The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 24. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 25. researchgate.net [researchgate.net]

- 26. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Corneal Absorption of Travoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and corneal absorption of Travoprost (B1681362), a synthetic prostaglandin (B15479496) F2α analogue widely used in the management of open-angle glaucoma and ocular hypertension. The document synthesizes key data on its absorption, distribution, metabolism, and excretion, details the experimental protocols used for its evaluation, and illustrates the underlying physiological mechanisms.

Introduction

Travoprost is a highly selective and potent prostaglandin analogue that effectively lowers intraocular pressure (IOP).[1] It is administered as a topical ophthalmic solution and functions as an isopropyl ester prodrug.[2][3][4] Following administration, it is rapidly hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid.[2][3][5] This active metabolite then exerts its therapeutic effect by acting as a full agonist at the prostaglandin F (FP) receptor, which is distinct from other prostaglandin analogues that are partial agonists.[1][4]

Corneal Absorption and Metabolism

The cornea serves as the primary barrier and initial site of metabolic activation for topically administered Travoprost.[6] As an ester prodrug, Travoprost is designed for enhanced corneal penetration due to its increased lipophilicity compared to its active free acid form.

Upon instillation, Travoprost is absorbed through the cornea, where it undergoes rapid and efficient hydrolysis by corneal esterases to form travoprost free acid.[2][7][8][9][10] This bioconversion is critical for its pharmacological activity, as the free acid is the molecule that binds to and activates the FP receptors.[5][9] Higher concentrations of the drug are found in anterior segment tissues like the cornea, with lower concentrations in posterior segments such as the retina and choroid.[5]

Systemically, travoprost free acid is metabolized into inactive metabolites through several pathways:

-

Beta-oxidation of the α (carboxylic acid) chain, resulting in 1,2-dinor and 1,2,3,4-tetranor analogs.

-

Oxidation of the 15-hydroxyl group.

The following diagram illustrates the process of corneal absorption and activation of Travoprost.

Mechanism of Action

Travoprost free acid is a selective FP prostanoid receptor agonist.[7][8] The activation of FP receptors, located in the ciliary muscle and trabecular meshwork, is the primary mechanism for IOP reduction.[5][11] This activation initiates a cascade of biochemical events that ultimately increase the outflow of aqueous humor, the fluid inside the eye.[9][12]

Travoprost enhances aqueous humor drainage through two main pathways:

-

Uveoscleral Outflow (Primary): Activation of FP receptors leads to the remodeling of the extracellular matrix within the ciliary muscle and sclera.[9] This involves changes in the expression of matrix metalloproteinases (MMPs), which break down collagen and other extracellular matrix components, reducing hydraulic resistance and facilitating fluid drainage through this unconventional pathway.[9][13]

-

Trabecular Outflow (Secondary): Travoprost also appears to have some effect on the conventional trabecular meshwork pathway, further contributing to the overall increase in aqueous humor outflow.[5][11][13]

Reduction of IOP commences approximately 2 hours after administration, with the maximum effect observed after 12 hours.[2][7]

The signaling pathway for Travoprost's mechanism of action is depicted below.

Pharmacokinetics

Following topical administration, travoprost free acid is distributed throughout the anterior segment of the eye. Studies in cataract surgery patients have quantified its concentration in the aqueous humor.

Table 1: Travoprost Free Acid (TFA) Concentrations in Human Aqueous Humor

| Parameter | Value | Study Population | Reference |

|---|---|---|---|

| Cmax | 3.91 ± 2.27 nM | Glaucoma patients after 21+ days of Travoprost 0.004% QD | [14] |

| Tmax | 3 hours post-dose | Glaucoma patients after 21+ days of Travoprost 0.004% QD | [14] |

| Mean Concentration (3-24 months) | 3.35 - 5.6 ng/mL | Patients with an intracameral travoprost implant |[15] |

In animal models, sustained-release implants have also been evaluated, showing consistent drug levels in the aqueous humor over several months.

Table 2: Travoprost Free Acid (TFA) Concentrations in Animal Aqueous Humor

| Animal Model | Delivery Method | Mean Concentration | Duration | Reference |

|---|---|---|---|---|

| Beagle Dogs | Intracameral Hydrogel Implant | 1.1 ± 0.2 ng/mL | Days 30-120 | [16] |

| NZW Rabbits | Intracameral Hydrogel Implant | 8.7 - 20.0 ng/mL | Months 1-3 |[17] |

Travoprost is systemically absorbed after topical ocular administration, but plasma concentrations of the active free acid are typically very low and transient due to rapid elimination.[5][8]

Table 3: Systemic Pharmacokinetic Parameters of Travoprost Free Acid in Humans

| Parameter | Value | Study Details | Reference |

|---|---|---|---|

| Cmax (Adults) | 0.018 ± 0.007 ng/mL (Range: 0.01-0.052 ng/mL) | N=38 individuals with quantifiable levels from 4 studies (total N=107) | [2][7][18] |

| Cmax (Peak) | Up to 25 pg/mL (0.025 ng/mL) | After 1 week of once-daily dosing | [5][8] |

| Tmax | Within 30 minutes | Multiple studies | [2][7][18] |

| Plasma Half-life | ~45 minutes (Range: 17-86 minutes) | Estimated from 14 subjects | [2][7][11] |

| Detectability | Below limit of quantification (<0.01 ng/mL) in most subjects within 1 hour | Multiple studies | [2][7][8] |

| Accumulation | No evidence of accumulation with once-daily dosing | Steady-state reached early (no difference between Day 1 and Day 7) | [2][5][7] |

| Urinary Excretion | <2% of topical dose excreted as free acid within 4 hours | N/A |[7][11] |

Pediatric Patients: Systemic exposure to travoprost free acid is low in pediatric patients. A study involving patients aged 2 months to <18 years showed detectable plasma levels in only 11 of 24 subjects, with no evidence of drug accumulation.[19]

-

Mean Cmax (2 months to <3 years): 0.0471 ± 0.0105 ng/mL[19]

-

Mean Cmax (3 to <12 years): 0.0258 ± 0.0128 ng/mL[19]

-

Mean Cmax (12 to <18 years): 0.0109 ± 0.0005 ng/mL[19]

Renal and Hepatic Impairment: The systemic pharmacokinetics of travoprost free acid are not significantly different in subjects with mild, moderate, or severe renal or hepatic impairment compared to normal subjects.[5][20] Peak plasma concentrations showed no correlation with creatinine (B1669602) clearance or Childs-Pugh classification, indicating that dose adjustments are unnecessary for these patient populations.[20]

Experimental Methodologies

The characterization of Travoprost's pharmacokinetics and corneal absorption relies on a variety of in vivo, ex vivo, and in vitro experimental models.

-

Human Studies: Clinical trials are typically conducted in healthy volunteers or patients with glaucoma or ocular hypertension.

-

Protocol: Subjects receive single or multiple once-daily topical doses of Travoprost ophthalmic solution (e.g., 0.004%).[2][19][20] Blood samples are collected at specified time points (e.g., pre-dose, and 10, 20, 30, 40, 80 minutes post-dose) to determine plasma concentrations.[19] For ocular concentrations, aqueous humor samples are collected via anterior chamber paracentesis from patients undergoing cataract surgery who have been pre-treated with Travoprost for a specified period (e.g., 21 days).[14]

-

Analysis: Plasma and aqueous humor samples are analyzed using highly sensitive methods like tandem liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the low concentrations of travoprost free acid.[14][20] The lower limit of quantification (LOQ) is typically around 0.01 ng/mL (10 pg/mL).[7][8]

-

-

Animal Studies: Animal models, such as rabbits, monkeys, and dogs, are used for preclinical evaluation.[5][16][21][22]

-

Protocol: Animals receive topical doses or intracameral implants.[16][17][22] Aqueous humor and ocular tissues are collected at various time points post-administration to assess drug distribution and concentration.[5][16][17]

-

Analysis: As with human studies, LC-MS/MS is the standard for sample analysis.[16][17]

-

The diagram below outlines a typical workflow for a clinical pharmacokinetic study of Travoprost.

These studies are crucial for understanding the fundamental mechanisms of corneal absorption without the complexities of a full biological system.

-

Ex Vivo Models:

-

Protocol: Excised corneas from animals (commonly rabbit, porcine, or bovine) are mounted in a diffusion chamber (e.g., Franz cell).[4][6][21] A solution containing Travoprost is added to the donor (epithelial) side, and samples are periodically taken from the receptor (endothelial) side to measure the amount of drug that has permeated the tissue.[4]

-

Purpose: To determine the apparent permeability coefficient (Papp) and assess the influence of formulation components on drug penetration.[6]

-

-

In Vitro Models:

-

Protocol: Cultured cells, such as immortalized human corneal epithelial cells (HCECs), are grown on permeable supports to form a monolayer that mimics the corneal epithelial barrier.[6][23][24] The permeability experiments are conducted similarly to the ex vivo models.

-

Purpose: To provide a high-throughput, ethically sound alternative to animal tissues for screening drug candidates and formulations, and to study cellular mechanisms of transport and toxicity.[6][24][25] These models can also be used to investigate the effects of Travoprost and preservatives on cell viability, apoptosis, and the expression of cell-cell adhesion proteins like ZO-1.[23][26]

-

Conclusion

Travoprost exhibits a pharmacokinetic profile ideally suited for a topical ophthalmic drug. Its nature as an isopropyl ester prodrug facilitates effective corneal absorption, followed by rapid bioactivation to its potent free acid form within the target ocular tissues. Systemic exposure is minimal and transient, with very low plasma concentrations and a short half-life, minimizing the risk of systemic side effects and precluding the need for dose adjustments in special populations such as pediatric patients or those with renal or hepatic impairment. The primary mechanism of action, a robust increase in uveoscleral outflow via FP receptor agonism, leads to significant and sustained reductions in intraocular pressure. The methodologies employed to elucidate these characteristics, from in vitro cell models to comprehensive clinical trials, provide a solid foundation for its continued use and for the development of future ophthalmic drug delivery systems.

References

- 1. Travoprost--a new prostaglandin analogue for the treatment of glaucoma [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Travoprost Liquid Nanocrystals: An Innovative Armamentarium for Effective Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 10. Travoprost - Wikipedia [en.wikipedia.org]

- 11. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aqueous Humor Concentrations of Travoprost Free Acid and Residual Drug in Explanted Implants from Patients Administered a Travoprost Intracameral Implant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and Safety of Travoprost 0.004% Ophthalmic Solution Preserved with Polyquad in Pediatric Patients with Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Corneal Permeability and Uptake of Twenty-Five Drugs: Species Comparison and Quantitative Structure–Permeability Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. In vitro cell culture models to study the corneal drug absorption | Semantic Scholar [semanticscholar.org]

- 25. Comparative in vitro toxicology study of travoprost polyquad-preserved, travoprost BAK-preserved, and latanoprost BAK-preserved ophthalmic solutions on human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

In vitro studies on Travoprost and ciliary muscle cells

An In-Depth Technical Guide to In Vitro Studies of Travoprost (B1681362) and Ciliary Muscle Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro research concerning the effects of Travoprost on human ciliary muscle (h-CM) cells. Travoprost, a synthetic prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, a process mediated by significant cellular and molecular changes within the ciliary muscle.[1][4] Understanding these interactions at a cellular level is critical for the development of novel and improved glaucoma therapies.

This document details the key signaling pathways activated by Travoprost, summarizes quantitative data from pivotal studies, and provides standardized protocols for the essential experiments used to investigate these effects.

Mechanism of Action: FP Receptor Signaling Cascade

Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, Travoprost free acid.[2][3] The free acid is a highly selective full agonist for the prostaglandin F (FP) receptor, which is densely expressed on ciliary muscle cells.[1][3][4][5]

Binding of Travoprost acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that culminates in the remodeling of the extracellular matrix (ECM) within the ciliary body.[2][6] This remodeling is hypothesized to reduce hydraulic resistance by increasing the spaces between ciliary muscle fiber bundles, thereby facilitating uveoscleral outflow.[1] The key intracellular events include the activation of the phosphoinositide (PI) pathway, mobilization of intracellular calcium ([Ca²⁺]i), and activation of the Mitogen-Activated Protein (MAP) kinase pathway.[7] This cascade ultimately leads to an increased expression and secretion of Matrix Metalloproteinases (MMPs), enzymes responsible for degrading ECM components like collagen.[1][8]

Quantitative Data Presentation

In vitro studies have quantified the potency and effects of Travoprost and other prostaglandin analogues on h-CM cells. The data consistently show that Travoprost acid is one of the most potent FP receptor agonists.

Table 1: Agonist Potency (EC₅₀) of Prostaglandin Analogues in Human Ciliary Muscle Cells

| Compound | Phosphoinositide (PI) Turnover (EC₅₀) | Intracellular Ca²⁺ Mobilization (EC₅₀ Rank) | MAP Kinase Activation (EC₅₀ Rank) | Pro-MMP-1 & -2 Secretion (EC₅₀) |

|---|---|---|---|---|

| Travoprost Acid | 2.6 ± 0.8 nM | 1 | 1 | 3.5 - 4.1 nM |

| Bimatoprost Acid | 3.6 ± 1.2 nM | 2 | 2 | Not Specified |

| PGF₂α | 134 ± 17 nM | 3 | 3 | Not Specified |

| Latanoprost (B1674536) Acid | 198 ± 83 nM | 4 | 4 | Not Specified |

| Unoprostone | 5.5 ± 1.5 µM | 5 | 5 | Not Specified |

| Bimatoprost | 9.6 ± 1.1 µM | 6 | 6 | Not Specified |

Data sourced from Sharif et al. (2003).[7]

Table 2: Effects of Travoprost and Analogues on MMPs and ECM in Ciliary Muscle Cells

| Effect | Target Molecule | Observation | Drug(s) | Reference(s) |

|---|---|---|---|---|

| Increased Expression/Activity | MMP-1, MMP-3, MMP-9 | Upregulation of mRNA and protein levels. | Travoprost, Latanoprost | [1][9][10] |

| MMP-2 | Increased expression and activity. | Latanoprost, PGF₂α | [1][8] | |

| MMP-1/2 Activity | Gradual and significant increase over time. | Travoprost | [11] | |

| Decreased Expression | Collagen I, III, IV, VI | Reduction in protein levels. | Latanoprost, PGF₂α | [1][8] |

| Fibronectin, Laminin | Reduction in protein levels. | Latanoprost, PGF₂α | [8] |

| | Aquaporin-1, Versican | Downregulation of mRNA. | Latanoprost |[12][13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following sections outline key experimental protocols.

Human Ciliary Muscle (h-CM) Cell Culture

This protocol establishes primary cell cultures from human donor eyes, a foundational step for subsequent in vitro assays.

Methodology Details:

-

Tissue Procurement: Ciliary muscle tissue is dissected from human donor eyes (ages may range from 16-91 years).[14]

-

Explant Culture: The meridional and reticular portions of the ciliary muscle are minced and placed as explants in culture dishes.[14] Alternatively, the tissue can be digested with collagenase to release cells before plating.[14]

-

Culture Conditions: Cells are grown in a standard growth medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Characterization: Cultures are confirmed to be ciliary muscle cells by their characteristic "hill-and-valley" growth pattern and through positive immunocytochemical staining for α-smooth muscle actin and desmin.[12][14]

-

Subculturing: Cells are typically used for experiments at early passages (e.g., less than five) to maintain their physiological characteristics.[12][14]

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol (B14025) phosphates, a direct product of PLC activation, to quantify FP receptor activity.

Methodology Details:

-

Labeling: Confluent h-CM cells are incubated with [³H]-myo-inositol to incorporate the radiolabel into membrane phosphoinositides.

-

Treatment: Cells are pre-incubated with lithium chloride (LiCl) to block the breakdown of inositol monophosphates, allowing them to accumulate. Following this, cells are stimulated with varying concentrations of Travoprost acid.

-

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

-

Quantification: Inositol phosphates are separated using anion-exchange chromatography and quantified by liquid scintillation counting. The results are used to generate dose-response curves and calculate EC₅₀ values.[7]

MMP Expression and Activity Assays

A combination of techniques is used to assess the impact of Travoprost on MMPs, including quantitative PCR for gene expression and zymography for enzymatic activity.

References

- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 3. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of travoprost on primary human limbal epithelial cells and the siRNA-based aniridia limbal epithelial cell model, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Impact of combination use of 0.004% travoprost and 2% pilocarpine on matrix metalloproteinases synthesized by rabbit ciliary muscle: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. [PDF] Effects of prostaglandin analogues on human ciliary muscle and trabecular meshwork cells. | Semantic Scholar [semanticscholar.org]

- 14. Cell cultures of human ciliary muscle: growth, ultrastructural and immunocytochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Preclinical Animal Models in Travoprost Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of travoprost (B1681362) for the treatment of glaucoma. This document outlines the core methodologies, quantitative outcomes, and underlying biological pathways associated with travoprost's mechanism of action in these models.

Introduction to Travoprost and its Mechanism of Action

Travoprost is a synthetic prostaglandin (B15479496) F2α analog that is clinically used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active form, travoprost free acid.[2][4] The primary mechanism of action of travoprost is the enhancement of aqueous humor outflow, predominantly through the uveoscleral pathway, with some contribution from the trabecular meshwork pathway.[1][2][4] This action is mediated through its selective agonism of the prostaglandin F (FP) receptor.[1][3][4][5]

Preclinical Animal Models in Travoprost Research

A variety of animal models have been instrumental in elucidating the efficacy and mechanism of action of travoprost. The most commonly utilized models include non-human primates (monkeys), canines (specifically Beagles), and rabbits.

Non-Human Primates (Cynomolgus Monkeys)

Monkeys are a valuable model due to their anatomical and physiological similarities to the human eye. Studies in cynomolgus monkeys have been crucial in demonstrating travoprost's effect on uveoscleral outflow.[6][7] Ocular hypertension can be induced in these animals by applying laser burns to the trabecular meshwork, creating a model that mimics glaucomatous conditions.[6][7]

Canines (Glaucomatous Beagles)

Beagles with inherited glaucoma serve as a naturally occurring disease model.[8][9] These animals exhibit elevated IOP and are highly sensitive to the effects of prostaglandin analogs, making them suitable for dose-response studies and for evaluating the IOP-lowering efficacy of different formulations and dosing schedules.[8][9]

Rabbits

Rabbits are frequently used in initial safety and efficacy studies due to their ease of handling and cost-effectiveness. While their ocular anatomy differs from humans in some aspects, they are a useful model for preliminary screening of IOP-lowering compounds.

Quantitative Data Summary

The following tables summarize the quantitative data on the IOP-lowering effects of travoprost in various preclinical animal models.

Table 1: Effect of Travoprost on Intraocular Pressure (IOP) in Cynomolgus Monkeys

| Ocular Condition | Travoprost Concentration | Treatment Duration | Baseline IOP (mmHg, mean ± SD) | Post-Treatment IOP (mmHg, mean ± SD) | IOP Reduction (mmHg) | Reference |

| Hypertensive | 0.004% | 3 days | 33.7 ± 13.2 | 25.8 ± 11.2 (at 2.25 hours) | 7.9 | [6] |

| Hypertensive | 0.004% | 3 days | 35.1 ± 13.6 | 26.3 ± 10.2 (at 16 hours) | 8.8 | [6] |

| Normotensive | 0.004% | 3 days | 23.0 ± 4.0 | 19.0 ± 3.7 (at 2.25 hours) | 4.0 | [6] |

| Normotensive | 0.004% | 3 days | 23.4 ± 5.3 | 20.7 ± 5.4 (at 16 hours) | 2.7 | [6] |

Table 2: Effect of Travoprost on Intraocular Pressure (IOP) in Glaucomatous Beagles

| Travoprost Concentration | Dosing Schedule | Duration | Mean Change from Baseline IOP (mmHg, mean ± SEM) | Reference |

| 0.004% | Once daily (morning) | 4 days | 19.0 ± 2.7 to 24.9 ± 3.1 | [9] |

| 0.004% | Once daily (evening) | 4 days | 23.5 ± 2.2 to 24.5 ± 2.3 | [9] |

| 0.004% | Twice daily | 4 days | 27.7 ± 2.1 to 28.5 ± 2.2 | [9] |

| 0.0001% | Single dose | 24 hours | Limited IOP change | [8] |

| 0.00033% | Single dose | 24 hours | Significant IOP reduction | [8] |

| 0.001% | Single dose | 24 hours | Significant IOP reduction | [8] |

| 0.0033% | Single dose | 24 hours | Significant IOP reduction | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections describe key experimental protocols used in travoprost research.

Induction of Ocular Hypertension in Monkeys

-

Animal Preparation: Twelve cynomolgus monkeys are used.

-

Anesthesia: General anesthesia is administered.

-

Laser Photocoagulation: An argon laser is used to apply burns to the trabecular meshwork of one eye to induce elevated IOP.

-

Recovery and Monitoring: Animals are allowed to recover for at least four months, during which IOP is monitored to confirm the development of stable ocular hypertension.[6][7]

Travoprost Administration

-

Topical Administration: A single drop of travoprost ophthalmic solution (e.g., 0.004%) is instilled into the conjunctival sac of the treated eye(s).[9][10] The contralateral eye may receive a placebo (e.g., 0.5% methylcellulose) or remain untreated as a control.[9]

-

Dosing Schedule: Dosing can be once daily (morning or evening) or twice daily, depending on the study design.[9]

Measurement of Intraocular Pressure and Aqueous Humor Dynamics

-

IOP Measurement:

-

Applanation Tonometry: A Tono-Pen Vet or similar applanation tonometer is used to measure IOP.[10]

-

Pneumatonometry: This technique is also employed for IOP measurement, particularly in monkey studies.[6][7]

-

Procedure: The cornea is topically anesthetized (e.g., with 0.5% proparacaine) before measurement.[10] Multiple readings are taken at specified time points (e.g., 8 a.m., 10 a.m., 12 noon, 2 p.m., and 4 p.m.).[9]

-

-

Aqueous Humor Dynamics:

-

Fluorophotometry: This non-invasive technique is used to measure aqueous humor flow and outflow facility.[6][11]

-

Uveoscleral Outflow Calculation: Uveoscleral outflow is calculated using the modified Goldmann equation: Fu = F - C(IOP - Pv), where Fu is uveoscleral outflow, F is aqueous flow, C is outflow facility, IOP is intraocular pressure, and Pv is episcleral venous pressure.[11][12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows in travoprost preclinical research.

Conclusion

Preclinical animal models, particularly non-human primates and glaucomatous dogs, have been indispensable in the development and characterization of travoprost as a primary therapy for glaucoma. These models have allowed for detailed investigation of its IOP-lowering efficacy, mechanism of action, and dose-response relationship. The standardized protocols and quantitative endpoints described in this guide provide a framework for continued research into novel glaucoma therapies.

References

- 1. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 3. Travoprost--a new prostaglandin analogue for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Dose response for travoprost® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jvas.in [jvas.in]

- 11. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.bmctoday.net [assets.bmctoday.net]

The Discovery and Development of Travoprost: A Technical Guide for Ocular Hypertension

An In-depth Examination of a Prostaglandin (B15479496) Analogue for Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost (B1681362) is a potent, selective prostaglandin F2α (PGF2α) analogue that has become a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its development marked a significant advancement in ophthalmology, offering a once-daily dosing regimen with a favorable efficacy and safety profile.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of travoprost, with a focus on the quantitative data and experimental methodologies that underpin its therapeutic use.

Travoprost is a synthetic isopropyl ester prodrug of its active free acid form.[3][4][5] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases into the biologically active travoprost free acid.[4][5][6] This active metabolite is a full agonist with high selectivity for the prostaglandin F (FP) receptor, which mediates the reduction in intraocular pressure (IOP).[3][4][7]

Mechanism of Action

The primary mechanism by which travoprost lowers IOP is by increasing the outflow of aqueous humor from the eye.[2][6][8] This is achieved through a dual pathway: enhancing both the uveoscleral (unconventional) and the trabecular (conventional) outflow routes.[1][6][9]

Activation of FP receptors in the ciliary muscle and trabecular meshwork by travoprost free acid initiates a cascade of intracellular signaling events.[1][6] This leads to the remodeling of the extracellular matrix, including the induction of matrix metalloproteinases (MMPs).[6] The breakdown of extracellular matrix components reduces the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.[6]

Signaling Pathway

The binding of travoprost free acid to the G-protein coupled FP receptor triggers the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately result in the modulation of genes involved in extracellular matrix remodeling and a reduction in the resistance to aqueous humor outflow.

Caption: Signaling pathway of Travoprost in ocular cells.

Preclinical Development

The preclinical evaluation of travoprost involved a series of in vitro and in vivo studies to characterize its pharmacological profile and ocular hypotensive effects.

Receptor Binding and Activity

In vitro studies using cultured cells from human, rat, and mouse ciliary muscle and trabecular meshwork demonstrated that travoprost acid has a high binding affinity and potency at the FP receptor.[1] It also exhibited greater selectivity for the FP receptor compared to other prostaglandin receptors when compared with latanoprost (B1674536) and bimatoprost.[1] Travoprost has sub-micromolar affinity for DP, EP1, EP3, EP4, IP, and TP receptors.[10][11]

Animal Models

Topical ocular application of travoprost in cats produced a significant miotic effect at doses of 0.01, 0.03, and 0.1 μg.[10][12] In ocular hypertensive monkeys, twice-daily application of 0.1 and 0.3 μg of travoprost resulted in peak IOP reductions of 22.7% and 28.6%, respectively.[10][12] Studies in monkeys also showed that travoprost reduces IOP by increasing uveoscleral outflow.[13]

Clinical Development

The clinical development of travoprost involved multiple phases of trials to establish its efficacy and safety in patients with open-angle glaucoma and ocular hypertension.

Phase II and III Clinical Trials

Pivotal Phase II and III studies demonstrated that travoprost is an effective topical agent for reducing elevated IOP.[4][14] These were typically randomized, double-masked, multicenter trials comparing travoprost to other standard treatments like timolol (B1209231) and latanoprost.[1][14]

Table 1: Summary of Key Clinical Trial Data for Travoprost 0.004%

| Trial | Comparator | Duration | Baseline IOP (mmHg) | Mean IOP Reduction with Travoprost (mmHg) | Mean IOP Reduction with Comparator (mmHg) | Key Findings |

| Fellman et al (2002)[1] | Timolol 0.5% twice daily | 6 months | ~25.6 | 6.5 - 8.0 | 5.2 - 7.0 | Travoprost 0.004% demonstrated greater IOP reduction than timolol 0.5%. |

| Barnebey et al (2005)[1] | Travoprost 0.004% + Timolol 0.5% (fixed combination) vs. Monotherapy | 3 months | Not specified | - | Travoprost/Timolol: 0.9-2.4 mmHg more than travoprost alone; 1.9-3.3 mmHg more than timolol alone. | The fixed combination was more effective in lowering IOP than either monotherapy. |

| Denis et al (2006a)[1] | Travoprost/Timolol fixed combination (morning vs. evening dosing) | 6 weeks | Not specified | Morning: 16.5 - 16.7; Evening: 16.1 - 17.2 | - | Similar IOP reductions with morning and evening dosing of the fixed combination. |

| Swiss Open-Label Trial[15] | Previous Monotherapy (various) | 3 months | Beta-blocker: ~22.9; Latanoprost: ~20.3 | Beta-blocker switch: -4.9; Latanoprost switch: -2.3 | - | Travoprost effectively lowered IOP in patients previously treated with other monotherapies. |

| Preservative-Free (PF) Travoprost Study[16] | BAK-preserved Travoprost 0.004% | 3 months | PF: 25.7; BAK: 25.9 | PF: 7.3 - 8.5 | BAK: 7.4 - 8.4 | Preservative-free travoprost was as effective as the BAK-preserved formulation. |

Experimental Protocol: Randomized, Double-Masked, Comparative Clinical Trial

A common design for evaluating the efficacy and safety of travoprost is a randomized, double-masked, parallel-group, multicenter clinical trial.

Caption: Generalized workflow for a clinical trial of Travoprost.

Methodology Details:

-